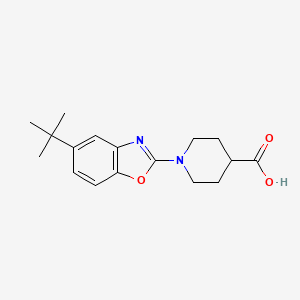

![molecular formula C12H13NO5S B1326690 3-[(2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)スルホニル]プロパン酸 CAS No. 1119451-25-0](/img/structure/B1326690.png)

3-[(2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)スルホニル]プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

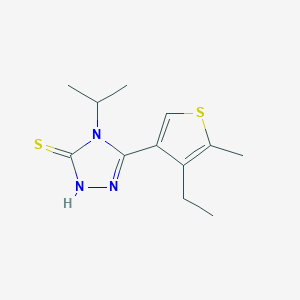

The compound 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a sulfonyl group attached to the quinoline nucleus, which is further modified with a propanoic acid moiety. This structural modification suggests that the compound could have interesting biological activities, as indicated by related research on quinoline derivatives with various substitutions that affect their pharmacological profiles .

Synthesis Analysis

The synthesis of related 3-arylsulfonylquinolines has been reported through a cascaded oxidative sulfonylation of N-propargylamine using DABCO·(SO2)2 (DABSO) in a radical pathway . Although the exact synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating a propanoic acid group at the appropriate step in the reaction sequence.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. For instance, the presence of different acidic functions at the 3-position of the quinoline nucleus has been shown to significantly influence the potency and selectivity of these compounds as AMPA/kainate antagonists . The specific structure of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid, with its sulfonyl and propanoic acid groups, would likely contribute to its unique activity profile.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including sulfonylation and cyclization. For example, a visible light-promoted synthesis involving a tandem radical cyclization and sulfonylation reaction has been used to create 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones . Such reactions are indicative of the reactivity of the quinoline nucleus and its potential to form diverse compounds with different substituents, which could be relevant for the synthesis and further chemical manipulation of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their substitution patterns. For instance, the introduction of acidic moieties can affect solubility and potency, as seen with various quinolone analogues . The presence of a sulfonyl group and a propanoic acid moiety in 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid would likely influence its solubility, stability, and reactivity, which are important factors in its potential as a pharmacological agent.

科学的研究の応用

私は「3-[(2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)スルホニル]プロパン酸」の科学研究における応用について調査を行いましたが、検索結果では、6~8種類のユニークな応用に関する詳細な情報は容易には見つかりませんでした。 この化合物は、プロテオミクス研究の文脈で、および様々な治療特性を持つホスホジエステラーゼIII A阻害剤であるシロスタゾールの不純物として言及されています 。 さらに、この化合物の誘導体は、抗菌剤としての可能性について研究されています.

作用機序

Target of Action

It is related to cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

Cilostazol inhibits PDE3A, leading to an increase in cyclic AMP in platelets and blood vessels, resulting in inhibition of platelet aggregation and vasodilation .

Biochemical Pathways

This can result in various downstream effects, including inhibition of platelet aggregation and vasodilation .

Result of Action

Based on its relation to cilostazol, it may have antithrombotic and vasodilatory effects .

特性

IUPAC Name |

3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGHEZQRAWDMNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)